molecular formula C30H25N2O3P B173995 Bappo CAS No. 121566-10-7

Bappo

Cat. No.: B173995
CAS No.: 121566-10-7
M. Wt: 492.5 g/mol
InChI Key: VCVYPLHSYOPLFP-UHFFFAOYSA-N
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Description

Bappo, also known as Benzenamine, 4,4’-[(phenylphosphinylidene)bis(4,1-phenyleneoxy)]bis-, is a chemical compound with the molecular formula C30H25N2O3P. It is a solid substance, commonly found as white crystals. This compound is known for its good water solubility and surface activity, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bappo can be synthesized through a chemical reaction involving aniline and 2-sulfonic acid tetramethylammonium bromide. The reaction typically proceeds as follows:

  • Aniline reacts with 2-sulfonic acid tetramethylammonium bromide to form this compound hydrochloride.
  • The this compound hydrochloride is then treated with an alkali to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves:

  • Mixing aniline with 2-sulfonic acid tetramethylammonium bromide in a suitable solvent.
  • Heating the mixture to facilitate the reaction.
  • Isolating the this compound hydrochloride and treating it with an alkali to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Bappo undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction being performed.

Major Products

    Oxidation: Oxidized derivatives of this compound, such as this compound oxide.

    Reduction: Reduced forms of this compound, such as this compound hydride.

    Substitution: Substituted this compound compounds, depending on the nature of the substituent introduced.

Scientific Research Applications

Bappo has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis, playing a crucial role in various reactions as an oxidant, catalyst, and catalyst ligand.

    Biology: Employed in biochemical assays and studies due to its unique chemical properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its excellent solubility and surface activity.

Mechanism of Action

The mechanism by which Bappo exerts its effects involves its interaction with specific molecular targets and pathways. This compound can act as a catalyst by facilitating the formation or breaking of chemical bonds in various reactions. Its molecular structure allows it to interact with different substrates, enhancing the efficiency of chemical processes.

Comparison with Similar Compounds

Bappo can be compared with other similar compounds, such as:

    Triphenylphosphine: Another phosphine compound used as a catalyst in organic synthesis. Unlike this compound, triphenylphosphine is less soluble in water.

    Tetraphenylphosphonium bromide: A phosphonium salt with similar applications but different solubility and reactivity properties.

    Phenylphosphine oxide: Shares some chemical properties with this compound but differs in its oxidation state and reactivity.

This compound stands out due to its unique combination of solubility, surface activity, and catalytic properties, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVYPLHSYOPLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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